Dysprosium carbonate

Description

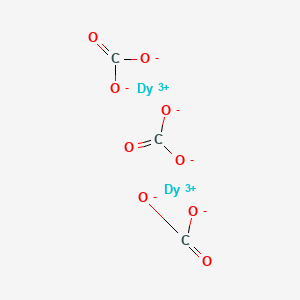

Structure

3D Structure of Parent

Properties

IUPAC Name |

dysprosium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Dy/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMZGYYAAPYRV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Dy2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890594 | |

| Record name | Dysprosium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5066-34-2 | |

| Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Dysprosium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of dysprosium carbonate, with a focus on its physicochemical characteristics, synthesis, and potential relevance in biomedical applications. The information is curated for professionals in research and drug development who are interested in the unique attributes of rare earth compounds.

Physicochemical Properties

Dysprosium carbonate is a water-insoluble dysprosium source that can be converted to other dysprosium compounds, such as its oxide, through heating (calcination).[1] It is typically available as a white to pale yellow powder.[2][3] While several key physical properties for the crystalline form are not widely reported in the literature, extensive characterization has been performed on its amorphous and hydrated forms.

Table 1: Key Physicochemical Properties of Dysprosium Carbonate

| Property | Value | Source(s) |

| Chemical Formula | Dy₂(CO₃)₃ (anhydrous) | [4] |

| Dy₂(CO₃)₃·nH₂O (hydrated) | [4][5] | |

| Dy₂(CO₃)₃·4H₂O (amorphous precursor) | [6] | |

| Molecular Weight | 505.03 g/mol (anhydrous) | [4] |

| 577.09 g/mol (tetrahydrate) | [1] | |

| Appearance | White to pale yellow powder or chunks | [2][3] |

| Solubility | Insoluble in water | [1] |

| Density | N/A | [1][7] |

| Melting Point | N/A | [1][7] |

| Boiling Point | N/A | [1][7] |

| Crystal Structure | Amorphous precursor; transforms to tengerite-type (orthorhombic) Dy₂(CO₃)₃·2–3H₂O and then kozoite-type (orthorhombic) DyCO₃(OH) under hydrothermal conditions. | [6][8] |

Synthesis and Reactivity

Dysprosium carbonate can be synthesized through various methods, including precipitation and hydrothermal synthesis.[4][5] The resulting material is often an amorphous precursor, Dy₂(CO₃)₃·4H₂O, which consists of highly hydrated spherical nanoparticles (10–20 nm in diameter).[6] This amorphous dysprosium carbonate (ADC) is exceptionally stable under dry heat but transforms in solution into crystalline phases.[6]

Carbonate compounds, including dysprosium carbonate, will release carbon dioxide when treated with dilute acids.[1] Thermal decomposition of dysprosium carbonate typically begins with dehydration, followed by the loss of carbon dioxide at higher temperatures to yield dysprosium oxide (Dy₂O₃).[9]

Magnetic and Optical Properties

Dysprosium and its compounds are known for their unique magnetic properties.[1] Both the amorphous precursor (Dy₂(CO₃)₃·4H₂O) and the crystalline kozoite-type phase (DyCO₃(OH)) exhibit paramagnetic behavior over a temperature range of 1.8 to 300 K.[6][10]

The optical properties of dysprosium carbonate are less well-documented than those of other dysprosium compounds, such as dysprosium oxide, which is used in lasers and phosphors.[9] However, diffuse reflectance UV-Vis spectra of dysprosium carbonate nanoparticles show a band gap energy in the range of ~3.75 - 4.1 eV.[11]

Relevance in Drug Development and Biological Systems

Lanthanide ions, including dysprosium (Dy³⁺), are of growing interest in biomedical applications such as bioimaging and drug delivery.[12][13] Their unique luminescent and magnetic properties make them suitable for use as contrast agents in magnetic resonance imaging (MRI) and in the development of targeted drug delivery systems.[14][15]

While direct studies on dysprosium carbonate in biological systems are limited, the behavior of the dysprosium ion (Dy³⁺) offers insights into its potential interactions. A compelling area of investigation is the interaction of Dy³⁺ with calcium (Ca²⁺) signaling pathways. Due to their similar ionic radii and charge, Dy³⁺ ions could potentially act as competitive inhibitors or modulators of calcium channels and calcium-binding proteins.[16][17][18] This hypothetical mechanism suggests that dysprosium-based nanoparticles could influence cellular processes dependent on calcium signaling, which is crucial in many pathological conditions.

Below is a diagram illustrating the hypothetical signaling pathway modulation by Dy³⁺ ions released from a dysprosium-based nanoparticle.

References

- 1. americanelements.com [americanelements.com]

- 2. Dysprosium (III) Carbonate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 3. Dysprosium carbonate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. The Synthesis of Crystalline Rare Earth Carbonates | Semantic Scholar [semanticscholar.org]

- 5. New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanorh.com [nanorh.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lanthanide-Activated Nanoparticles: A Toolbox for Bioimaging, Therapeutics, and Neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Interplay between Ca2+ Signaling Pathways and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

The Genesis of Dysprosium Carbonate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of dysprosium carbonate synthesis, tailored for researchers, scientists, and professionals in drug development. It traces the journey from the initial isolation of dysprosium to the evolution of synthetic methodologies for its carbonate form. The document details historical approaches and provides in-depth protocols for modern synthesis techniques, including precipitation, hydrothermal, sonochemical, and direct carbonation methods. Quantitative data from key experiments are summarized in structured tables for comparative analysis. Furthermore, this guide features mandatory visualizations, including experimental workflows and a relevant biological signaling pathway, rendered using Graphviz to elucidate complex processes and relationships pertinent to potential biomedical applications.

Introduction: The "Hard to Get" Element and its Carbonate

The story of dysprosium carbonate begins with the discovery of its constituent element, dysprosium (Dy). In 1886, French chemist Paul-Émile Lecoq de Boisbaudran first identified the element in Paris.[1][2] He painstakingly separated it from a holmium oxide sample through a laborious process of 32 fractional precipitations of the hydroxide (B78521) with ammonia, followed by 26 precipitations of the oxalate (B1200264) salt.[3] Due to the immense difficulty in isolating the element, he aptly named it "dysprosium" from the Greek word dysprositos, meaning "hard to get at".[3][4] While de Boisbaudran successfully identified the new element, it was not until 1906 that another French chemist, Georges Urbain, was able to prepare a reasonably pure fraction of dysprosium.[5][6][7] The pure metal itself was not isolated until the 1950s, following the development of ion-exchange chromatography techniques by Frank Spedding and his team.

The synthesis of dysprosium carbonate, a water-insoluble source of dysprosium, followed the isolation and characterization of the element.[8] Early methods for the synthesis of rare earth carbonates in the late 19th century involved the conversion of rare earth hydroxides by flowing gaseous carbon dioxide through a wet solution of the hydroxide.[6] This historical approach laid the groundwork for the more controlled and varied synthesis techniques developed in the modern era. Dysprosium carbonate serves as a crucial precursor for the production of other dysprosium compounds, such as dysprosium oxide, which is achieved through heating (calcination).[8]

Historical Synthesis of Dysprosium Carbonate

While detailed records of the very first synthesis of dysprosium carbonate are scarce, it is highly probable that it was initially prepared using the general methods available for rare earth carbonates in the late 19th and early 20th centuries.

The Carbon Dioxide Conversion Method

The earliest documented method for synthesizing rare earth carbonates involved the direct conversion of their hydroxides. This technique, mentioned in chemistry treatises from the late 19th century, provides a logical pathway for the initial preparation of dysprosium carbonate following the isolation of dysprosium hydroxide by Lecoq de Boisbaudran.[6]

Experimental Protocol: Hypothetical Reconstruction of Early Synthesis

-

Preparation of Dysprosium Hydroxide: A solution of a soluble dysprosium salt (e.g., dysprosium chloride or nitrate) would be treated with an alkali hydroxide (e.g., sodium hydroxide or ammonia) to precipitate dysprosium hydroxide (Dy(OH)₃).

-

Carbonation: A stream of purified carbon dioxide gas would be passed through an aqueous suspension of the freshly precipitated dysprosium hydroxide.

-

Reaction: The carbon dioxide would react with the dysprosium hydroxide to form dysprosium carbonate (Dy₂(CO₃)₃) as a precipitate.

-

Isolation: The resulting dysprosium carbonate precipitate would be separated by filtration, washed with water to remove any soluble impurities, and then dried.

This method, while historically significant, offered limited control over the particle size and morphology of the resulting carbonate.

References

- 1. Paul-Émile Lecoq de Boisbaudran | Spectroscopy, Electron Theory, Magnetism | Britannica [britannica.com]

- 2. Paul-Émile Lecoq de Boisbaudran - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. 150th Birthday: Georges Urbain - ChemistryViews [chemistryviews.org]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Direct Carbonation - Explore the Science & Experts | ideXlab [idexlab.com]

Natural occurrence and sources of dysprosium carbonate

An In-depth Technical Guide to the Natural Occurrence and Sources of Dysprosium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysprosium (Dy), a heavy rare earth element, is a critical component in various high-technology applications, including permanent magnets, nuclear reactors, and data storage devices. While commercially available as various salts, its carbonate form, dysprosium carbonate (Dy₂(CO₃)₃), is a key intermediate in the production of other dysprosium compounds and materials. This technical guide provides a comprehensive overview of the natural occurrence of dysprosium, the industrial processes for its extraction and conversion to dysprosium carbonate, and detailed laboratory-scale synthesis protocols. Quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Natural Occurrence of Dysprosium

Dysprosium is not found as a free element in nature but is contained within various minerals, primarily associated with other rare earth elements.[1][2] The principal mineral sources of dysprosium are monazite, bastnaesite, xenotime, and ion-adsorption clays (B1170129).[3] No mineral has yet been discovered where dysprosium is the predominant rare earth element.[1]

Dysprosium-Bearing Minerals

The concentration of dysprosium varies significantly among different mineral types. Xenotime and ion-adsorption clays are particularly enriched in heavy rare earth elements like dysprosium.[3]

| Mineral | Chemical Formula (General) | Dysprosium Content (% of Total REEs) | Typical Geological Occurrence |

| Bastnaesite | (Ce, La, Y)CO₃F | 0.05 - 0.5% | Carbonatites and associated igneous rocks |

| Monazite | (Ce, La, Nd, Th)PO₄ | 0.1 - 1% | Placer deposits, beach sands, igneous rocks |

| Xenotime | (Y, HREEs)PO₄ | Up to 7-8% | Igneous and metamorphic rocks, placer deposits |

| Ion-Adsorption Clays | (REEs adsorbed on clay minerals) | 2 - 5% | Weathered granite deposits |

Table 1: Major Dysprosium-Bearing Minerals and their Properties.[3][4][5][6]

The abundance of dysprosium in the Earth's crust is estimated to be approximately 5.2 mg/kg.[1]

Commercial Sources and Extraction

The commercial production of dysprosium carbonate is a multi-stage process that begins with the mining of dysprosium-containing ores and culminates in the separation and purification of individual rare earth elements. China is the dominant global producer of dysprosium, primarily from its ion-adsorption clay deposits in the south.[2][6]

From Ore to Mixed Rare Earth Concentrate

The initial stages of processing aim to concentrate the rare earth elements from the mined ore.

Caption: Commercial extraction workflow from ore to mixed rare earth concentrate.

Separation and Purification

The mixed rare earth concentrate undergoes a complex separation process, typically involving solvent extraction, to isolate individual rare earth elements.

Caption: Separation and purification process to obtain high-purity dysprosium carbonate.

Experimental Protocols

The following protocols are for the laboratory-scale synthesis of dysprosium carbonate. These methods are often employed in research for producing nanoparticles and other advanced materials.

Protocol 1: Direct Precipitation Synthesis of Amorphous Dysprosium Carbonate

This method yields amorphous dysprosium carbonate nanoparticles.

Materials:

-

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Prepare a 50 mM solution of DyCl₃·6H₂O in deionized water.

-

Prepare a 50 mM solution of Na₂CO₃ in deionized water.

-

Under constant and continuous stirring, add the DyCl₃ solution to the Na₂CO₃ solution at room temperature.

-

A white, gel-like precipitate of amorphous dysprosium carbonate (Dy₂(CO₃)₃·4H₂O) will form immediately.[7]

-

Collect the precipitate by centrifugation.

-

Wash the precipitate several times with deionized water to remove soluble byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60°C).

Protocol 2: Sonochemical Synthesis of Dysprosium(III) Carbonate Nanoparticles

This method utilizes ultrasound to drive the chemical reaction for nanoparticle synthesis.[8]

Materials:

-

Dysprosium(III) acetate (B1210297) hexahydrate (Dy(CH₃COO)₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol

-

High-intensity ultrasonic probe

Procedure:

-

Prepare an aqueous solution of dysprosium acetate.

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

Place the dysprosium acetate solution in a reaction vessel.

-

Immerse the ultrasonic probe into the dysprosium acetate solution.

-

While sonicating the solution, slowly add the sodium hydroxide solution dropwise.

-

Continue sonication for 30-60 minutes to ensure the complete reaction.[8]

-

A white precipitate of Dy₂(CO₃)₃ will form.

-

Collect the precipitate by centrifugation.

-

Wash the precipitate several times with deionized water and then with ethanol.[8]

-

Dry the final product in an oven at a low temperature (e.g., 60°C).[8]

Protocol 3: "Green Chemistry" Synthesis of Dysprosium(III) Carbonate Nanoparticles

This method, also known as chemical bath deposition, is a slow, controlled precipitation from a supersaturated aqueous solution.[8]

Materials:

-

Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O)

-

Ammonium (B1175870) nitrate (NH₄NO₃)

-

Thiourea (B124793) (SC(NH₂)₂)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of dysprosium(III) nitrate, ammonium nitrate, and thiourea at the desired molar concentrations.

-

In a beaker, mix the prepared solutions at room temperature.

-

A white precipitate of Dy₂(CO₃)₃ will begin to form.[8]

-

The reaction can be carried out at different temperatures (e.g., ~20°C or ~90°C) to influence nanocrystal growth.[8]

-

Allow the reaction to proceed for a sufficient time for the precipitate to fully form.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with deionized water.

-

Dry the final product in an oven at a low temperature.

Biological Role

Dysprosium has no known biological role.

References

- 1. Dysprosium - Wikipedia [en.wikipedia.org]

- 2. miningdigital.com [miningdigital.com]

- 3. newamericaelements.us [newamericaelements.us]

- 4. researchgate.net [researchgate.net]

- 5. Xenotime - Wikipedia [en.wikipedia.org]

- 6. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Dysprosium(III) Carbonate Tetrahydrate: A Technical Guide for Researchers

An in-depth examination of the physicochemical properties, synthesis, and thermal behavior of Dysprosium(III) Carbonate Tetrahydrate (Dy₂(CO₃)₃·4H₂O), tailored for researchers, scientists, and professionals in drug development.

Dysprosium(III) carbonate tetrahydrate is a key inorganic compound of the rare earth element dysprosium. As a water-insoluble salt, it serves as a critical precursor in the synthesis of other dysprosium compounds, such as dysprosium oxide, which has applications in various high-technology fields including ceramics, specialty glass, and as a component in advanced magnetic materials. This technical guide provides a comprehensive overview of the core properties of dysprosium(III) carbonate tetrahydrate, detailed experimental protocols for its synthesis, and an analysis of its thermal decomposition pathway.

Core Physicochemical Properties

Dysprosium(III) carbonate tetrahydrate is a white, crystalline or powdered solid that is notably insoluble in water.[1][2][3][4][5][6] Its hygroscopic nature necessitates storage in a dry, well-sealed environment to prevent the absorption of atmospheric moisture.[5] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Dy₂(CO₃)₃·4H₂O | [1][3] |

| Molecular Weight | 577.06 g/mol | [1][3] |

| Appearance | White powder | [1][5] |

| CAS Number | 38245-35-1 | [1] |

| Solubility in Water | Insoluble | [1][2][4][5][6] |

| Purity | Typically available up to 99.99% | [1] |

Synthesis of Dysprosium(III) Carbonate Tetrahydrate

The synthesis of dysprosium(III) carbonate tetrahydrate is most commonly achieved through a precipitation reaction involving a soluble dysprosium salt and a carbonate source. The following protocols outline two established methods for its preparation.

Experimental Protocol 1: Direct Precipitation Method

This method relies on the reaction of an aqueous solution of a dysprosium salt, such as dysprosium(III) nitrate (B79036), with a solution of a carbonate salt.

Materials:

-

Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of dysprosium(III) nitrate by dissolving a specific molar amount of Dy(NO₃)₃·5H₂O in deionized water.

-

Prepare a separate solution of sodium carbonate by dissolving a stoichiometric excess of Na₂CO₃ in deionized water.

-

-

Precipitation:

-

Slowly add the sodium carbonate solution to the dysprosium(III) nitrate solution with constant stirring.

-

A white precipitate of dysprosium(III) carbonate tetrahydrate will form immediately.

-

-

Purification:

-

Continue stirring the mixture for a designated period to ensure complete precipitation.

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

-

Drying:

-

Dry the purified precipitate in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Experimental Protocol 2: Sonochemical Synthesis

This method utilizes ultrasonic waves to induce the chemical reaction, often resulting in the formation of nanoparticles.

Materials:

-

Dysprosium(III) acetate (B1210297) hexahydrate (Dy(CH₃COO)₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of dysprosium(III) acetate.

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

-

Sonication and Precipitation:

-

Place the dysprosium(III) acetate solution in a reaction vessel equipped with a high-intensity ultrasonic probe.

-

While sonicating the solution, slowly add the sodium hydroxide solution dropwise.

-

Continue sonication for a period of 30-60 minutes to ensure a complete reaction, during which a white precipitate will form.[7]

-

-

Purification:

-

Collect the resulting precipitate by centrifugation.

-

Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[7]

-

-

Drying:

-

Dry the final product in an oven at a low temperature, for example, 60°C.[7]

-

Caption: Flowchart of synthesis methods for Dysprosium(III) Carbonate Tetrahydrate.

Thermal Decomposition

The thermal decomposition of dysprosium(III) carbonate tetrahydrate is a multi-step process that ultimately yields dysprosium(III) oxide (Dy₂O₃). This process can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

The decomposition proceeds through the following general stages:

-

Dehydration: The initial stage involves the loss of water molecules of hydration. This typically occurs at lower temperatures.

-

Decomposition of Carbonate: At higher temperatures, the anhydrous dysprosium(III) carbonate decomposes, releasing carbon dioxide and forming dysprosium(III) oxide.

A study on the thermal decomposition of a dysprosium carbonate precursor using TG/DTG/DTA analysis under a nitrogen atmosphere at a heating rate of 10 °C/min showed distinct stages of weight loss corresponding to these processes.[8] The final product of the decomposition is the stable dysprosium(III) oxide.

Caption: Thermal decomposition of Dysprosium(III) Carbonate Tetrahydrate.

Crystallographic Data

Applications in Research and Development

Dysprosium(III) carbonate serves as a valuable precursor for various dysprosium-containing materials. Its primary application lies in the synthesis of high-purity dysprosium oxide, which is a critical component in:

-

Permanent Magnets: Dysprosium is a key additive in neodymium-iron-boron (NdFeB) magnets, enhancing their coercivity and performance at high temperatures.

-

Laser Materials: It is used in the production of laser materials and in commercial lighting.[5]

-

Nuclear Reactors: Dysprosium oxide-nickel cermets are used in nuclear reactor control rods due to their neutron-absorbing properties.[3]

For drug development professionals, nanomaterials containing dysprosium are of growing interest for biomedical applications, including their potential use as contrast agents in magnetic resonance imaging (MRI) and as drug delivery vehicles. The synthesis of dysprosium(III) carbonate nanoparticles is a key step in exploring these applications.

References

- 1. DYSPROSIUM CARBONATE TETRAHYDRATE | 38245-35-1 [chemicalbook.com]

- 2. Dysprosium III Carbonate Tetrahydrate (Dy2(CO3)3•4H2O, Purity: 99.9%, APS:40-50µm) [nanoshel.com]

- 3. Dysprosium (III) Carbonate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 4. strem.com [strem.com]

- 5. DYSPROSIUM CARBONATE TETRAHYDRATE CAS#: 38245-35-1 [m.chemicalbook.com]

- 6. wholesale Dysprosium(III) Carbonate tetrahydrate Powder - FUNCMATER [funcmater.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Amorphous dysprosium carbonate characterization and stability

An In-depth Technical Guide to the Characterization and Stability of Amorphous Dysprosium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous dysprosium carbonate (ADC), with the general formula Dy₂(CO₃)₃·4H₂O, is a poorly ordered, hydrated precursor material composed of spherical nanoparticles.[1][2] Its unique properties, including high stability under dry conditions and potential for controlled transformation in aqueous environments, make it a material of significant interest in various fields, including as a precursor for the synthesis of dysprosium-containing functional materials and potentially in biomedical applications such as drug delivery. This technical guide provides a comprehensive overview of the synthesis, characterization, and stability of amorphous dysprosium carbonate, with detailed experimental protocols and data presented for researchers and professionals in materials science and drug development.

Synthesis of Amorphous Dysprosium Carbonate

Amorphous dysprosium carbonate is typically synthesized via chemical precipitation from an aqueous solution at ambient temperature.[1] The reaction involves the controlled mixing of a soluble dysprosium salt with a carbonate source, leading to the formation of a white precipitate of amorphous dysprosium carbonate nanoparticles.

Experimental Protocol: Chemical Precipitation

Materials:

-

Dysprosium(III) chloride (DyCl₃) or Dysprosium(III) nitrate (B79036) (Dy(NO₃)₃)

-

Sodium bicarbonate (NaHCO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 50 mM aqueous solution of the dysprosium salt (e.g., DyCl₃).

-

Prepare a 50 mM aqueous solution of the carbonate source (e.g., NaHCO₃).

-

Under constant and vigorous stirring at room temperature, add the dysprosium salt solution to the carbonate solution.

-

A white precipitate of amorphous dysprosium carbonate will form immediately.

-

Continue stirring the suspension for a designated period, typically 30-60 minutes, to ensure a complete reaction.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the collected precipitate several times with deionized water to remove any unreacted precursors and byproducts.

-

Perform a final wash with ethanol.

-

Dry the purified product in an oven at a low temperature (e.g., 60°C) to obtain a fine white powder of amorphous dysprosium carbonate nanoparticles.[3]

Physicochemical Characterization

A suite of analytical techniques is employed to characterize the amorphous nature, morphology, composition, and thermal properties of ADC.

Characterization Data Summary

| Property | Description | Reference(s) |

| Chemical Formula | Dy₂(CO₃)₃·4H₂O | [1][4] |

| Physical Form | White powder | [4][5] |

| Morphology | Spherical nanoparticles, often forming aggregates | [1][6] |

| Particle Size | 10 - 40 nm in diameter | [1][6] |

| Crystallinity | Amorphous | [1] |

| Solubility in Water | Insoluble | [4][7] |

Experimental Protocols for Characterization

-

Objective: To confirm the amorphous nature of the synthesized material.

-

Methodology:

-

A small amount of the dried ADC powder is gently packed into a sample holder.

-

The sample is analyzed using a diffractometer with Cu Kα radiation.

-

Data is typically collected over a 2θ range of 5-80° with a step size of 0.02° and an exposure time of 1-2 seconds per step.

-

The absence of sharp Bragg peaks and the presence of broad humps in the diffractogram are indicative of an amorphous structure. For quantitative analysis of amorphous content, Rietveld refinement with an internal standard can be employed.[8][9][10]

-

-

Objective: To identify the functional groups present (carbonate, water) and confirm the chemical identity.

-

Methodology:

-

A small amount of the ADC powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Spectra are typically recorded in the range of 400-4000 cm⁻¹.

-

A resolution of 4 cm⁻¹ with an accumulation of 1024 scans is often used to obtain a good signal-to-noise ratio.[1]

-

Characteristic absorption bands for carbonate (ν₁, ν₂, ν₃, ν₄) and water (O-H stretching and bending) are analyzed.

-

-

Objective: To visualize the surface morphology and aggregation of the nanoparticles.

-

Methodology:

-

A small amount of the ADC powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

-

The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

The sample is imaged in the SEM at various magnifications. An accelerating voltage of 5-15 kV is typically used.

-

-

Objective: To determine the size, shape, and morphology of the individual nanoparticles.

-

Methodology:

-

A dilute suspension of the ADC nanoparticles is prepared in ethanol.

-

The suspension is sonicated for a few minutes to ensure good dispersion.

-

A drop of the suspension is placed onto a carbon-coated copper TEM grid and allowed to dry completely.

-

The grid is then analyzed in the TEM, typically operated at an accelerating voltage of 100-200 kV.[1]

-

-

Objective: To evaluate the thermal stability and decomposition profile of the material.

-

Methodology:

-

A small, accurately weighed amount of the ADC powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated from room temperature to a final temperature (e.g., 900°C) at a constant heating rate, commonly 10°C/min.

-

The analysis is performed under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.

-

The TGA curve records the mass loss as a function of temperature, while the DSC curve shows the corresponding heat flow. For more detailed analysis of the evolved gases, TGA can be coupled with mass spectrometry (TGA-MS).[11][12]

-

Stability of Amorphous Dysprosium Carbonate

The stability of ADC is highly dependent on the surrounding environment, particularly the presence of water and the temperature.

Thermal Stability (Dry Conditions)

Amorphous dysprosium carbonate exhibits exceptional stability under dry heating conditions. TGA studies show that it is stable up to approximately 550°C.[1][2] The thermal decomposition occurs in distinct stages:

-

Dehydration: The loss of water molecules (H₂O).

-

Decarbonation: The decomposition of the carbonate to form dysprosium oxide (Dy₂O₃).

A summary of the expected thermal decomposition stages is provided below.

| Temperature Range (°C) | Process | Evolved Species |

| ~50 - 250 | Dehydration | H₂O |

| ~350 - 550 | Decarbonation | CO₂ |

| > 550 | Formation of Dy₂O₃ | - |

Stability in Aqueous Solution

In contrast to its high thermal stability, ADC is metastable in aqueous solutions and undergoes transformation into more stable crystalline phases.[1] The transformation pathway is dependent on both the temperature and the duration of exposure to the aqueous environment.[1][2]

The typical transformation sequence is as follows:

-

Amorphous Dysprosium Carbonate (ADC): The initial, poorly ordered precursor.

-

Tengerite-type Dy₂(CO₃)₃·2-3H₂O: A poorly crystalline, metastable intermediate phase.

-

Kozoite-type DyCO₃(OH): A stable, orthorhombic crystalline phase that forms at elevated temperatures and prolonged reaction times.[1]

For instance, the transformation to the kozoite-type phase can occur at 165°C over 15 days, or more rapidly at 220°C within 12 hours.[1]

Visualizing Workflows and Pathways

Experimental Workflow for ADC Characterization

Caption: Experimental workflow for the synthesis and characterization of amorphous dysprosium carbonate.

Stability and Transformation Pathways of ADC

Caption: Stability and transformation pathways of amorphous dysprosium carbonate under different environmental conditions.

Conclusion

Amorphous dysprosium carbonate is a readily synthesized nanomaterial with distinct stability characteristics. Its high stability in dry form and predictable transformation in aqueous media make it a versatile precursor for various applications. The detailed protocols and characterization data presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising material. Further research to quantify properties such as specific surface area and the precise solubility product would further enhance its potential for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Dysprosium (III) Carbonate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 5. DYSPROSIUM CARBONATE TETRAHYDRATE CAS#: 38245-35-1 [m.chemicalbook.com]

- 6. Phase and Structure Evolution of Dysprosium Carbonate during Hydrothermal Processes in Dy3+-NH4+-CO32- System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dysprosium - Wikipedia [en.wikipedia.org]

- 8. Rietveld quantification of amorphous portions with an internal standard—Mathematical consequences of the experimental approach | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. esc.cam.ac.uk [esc.cam.ac.uk]

- 11. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nora.nerc.ac.uk [nora.nerc.ac.uk]

A Comprehensive Technical Guide to Dysprosium Carbonate for Researchers and Drug Development Professionals

Introduction: Dysprosium carbonate (Dy₂(CO₃)₃) is a water-insoluble dysprosium source that serves as a precursor for the synthesis of other dysprosium compounds, such as dysprosium oxide, through calcination. It finds applications in various high-technology fields, including the manufacturing of high-performance permanent magnets, catalysts, and specialty ceramics. In the biomedical field, dysprosium-containing nanomaterials are gaining interest as potential contrast agents in magnetic resonance imaging (MRI) and as drug delivery vehicles. This technical guide provides an in-depth overview of dysprosium carbonate, its identifiers, synthesis protocols, and potential applications relevant to scientific research and drug development.

Dysprosium Carbonate: Identifiers and Chemical Properties

Dysprosium carbonate exists in both anhydrous and hydrated forms. The most common hydrated form is the tetrahydrate. The chemical identifiers for both forms are summarized below.

| Identifier | Anhydrous Dysprosium Carbonate | Dysprosium Carbonate Tetrahydrate |

| CAS Number | 5066-34-2 | 38245-35-1 |

| Molecular Formula | C₃Dy₂O₉ | C₃H₈Dy₂O₁₃ |

| Molecular Weight | 505.03 g/mol | 577.09 g/mol |

| EC Number | 225-770-7 | 225-770-7 |

| PubChem CID | 165282 | Not available |

| Appearance | White powder | White powder |

| Solubility | Insoluble in water | Insoluble in water |

Experimental Protocols

Synthesis of Dysprosium Carbonate Nanoparticles

The synthesis of dysprosium carbonate nanoparticles is a key area of research due to their potential applications in various fields. Two common methods are sonochemical synthesis and chemical bath deposition.

1. Sonochemical Synthesis

This method utilizes high-intensity ultrasonic waves to induce acoustic cavitation, creating localized hot spots with high temperatures and pressures that drive the chemical reaction.[1]

-

Materials:

-

Dysprosium acetate (B1210297) hexahydrate (Dy(CH₃COO)₃·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

High-intensity ultrasonic probe/horn[1]

-

-

Procedure:

-

Prepare an aqueous solution of dysprosium acetate.

-

Separately, prepare an aqueous solution of sodium hydroxide.[1]

-

Place the dysprosium acetate solution in a reaction vessel.

-

Immerse the ultrasonic probe into the dysprosium acetate solution.

-

While sonicating the solution, slowly add the sodium hydroxide solution dropwise.[1]

-

Continue sonication for 30-60 minutes to ensure a complete reaction.

-

Collect the resulting white precipitate of Dy₂(CO₃)₃ by centrifugation.[1]

-

Wash the precipitate several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60°C).[1]

-

2. Chemical Bath Deposition (Green Chemistry Approach)

This method involves a slow, controlled precipitation from a supersaturated aqueous solution at or near ambient temperature.[1]

-

Materials:

-

Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O)

-

Ammonium (B1175870) nitrate (NH₄NO₃)

-

Thiourea (B124793) (SC(NH₂)₂)

-

Deionized water[1]

-

-

Procedure:

-

Prepare aqueous solutions of dysprosium(III) nitrate, ammonium nitrate, and thiourea at specified molar concentrations.

-

In a beaker, mix the prepared solutions at room temperature. A white precipitate of Dy₂(CO₃)₃ will begin to form.[1]

-

The reaction can be carried out at different temperatures (e.g., ~20°C or ~90°C) to influence nanocrystal growth.

-

Allow the reaction to proceed for a set duration to achieve the desired crystal size.[1]

-

Collect the precipitate by filtration.

-

Wash the product thoroughly with deionized water to remove impurities.[1]

-

Dry the collected Dy₂(CO₃)₃ nanocrystals at room temperature.[1]

-

Thermal Decomposition of Dysprosium Carbonate

Dysprosium carbonate can be thermally decomposed to produce dysprosium oxide nanoparticles. This process is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

-

Procedure:

-

Place a known mass of dysprosium carbonate precursor in the TGA instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.[2]

-

Monitor the weight loss and thermal events as a function of temperature. The decomposition of dysprosium carbonate to dysprosium oxide is a key transformation observed.[3]

-

Photocatalytic Degradation of Methylene (B1212753) Orange

Dysprosium carbonate nanoparticles have been investigated for their photocatalytic activity in the degradation of organic pollutants.[3]

-

Materials:

-

As-synthesized dysprosium carbonate nanoparticles

-

Methylene orange solution

-

Ultraviolet (UV) light source[3]

-

-

Procedure:

-

Suspend the dysprosium carbonate nanoparticles in an aqueous solution of methylene orange.

-

Irradiate the suspension with UV light.

-

Monitor the degradation of methylene orange over time by measuring the absorbance of the solution at its maximum wavelength using a UV-Vis spectrophotometer.[3]

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of dysprosium carbonate and its derivatives.

Table 1: Comparison of Synthesis Methods for Dysprosium Carbonate Nanoparticles [1]

| Parameter | Sonochemical Synthesis | Chemical Bath Deposition |

| Principle | High-intensity ultrasonic waves | Slow, controlled precipitation |

| Typical Precursors | Dysprosium acetate, Sodium hydroxide/bicarbonate | Dysprosium nitrate, Ammonium nitrate, Thiourea |

| Reaction Conditions | Ambient temperature and pressure (bulk) | Near ambient temperature (~20°C and ~90°C) |

| Reported Particle Size | ~12-17 nm | ~2.8-3.4 nm |

| Morphology | Spherical nanoparticles, nanotubes | Orthorhombic phase nanocrystals |

| Key Advantages | Rapid reaction times, unique morphologies | Environmentally friendly, low cost, good control |

| Potential Disadvantages | Requires specialized equipment | Slower reaction rates |

Table 2: Thermal Decomposition of Amorphous Dysprosium Carbonate (Dy₂(CO₃)₃·4H₂O) [4]

| Temperature Range | Event |

| 21–550 °C | Stable under dry treatment |

| 165 °C (15 days) or 220 °C (12 h) in solution | Transforms to orthorhombic kozoite-type phase (DyCO₃(OH)) |

Table 3: Dysprosium Content in Different Grades of NdFeB Magnets [5]

| Magnet Grade | Dysprosium Content (%) |

| M-grade | 0-1 |

| H-grade | 0-2 |

| SH-grade | 1-4.5 |

| UH-grade | 3-6 |

| EH-grade | 4-10 |

Signaling Pathways and Experimental Workflows

Hypothetical Modulation of Calcium Signaling by Dysprosium Ions

Dysprosium ions (Dy³⁺) have a similar ionic radius and charge to calcium ions (Ca²⁺), suggesting they could act as competitive inhibitors or modulators of calcium channels and calcium-binding proteins.[1] The sustained release of Dy³⁺ from dysprosium carbonate nanoparticles in a localized environment could influence downstream cellular processes dependent on calcium signaling. This presents a plausible mechanism for therapeutic intervention in diseases characterized by dysregulated calcium signaling.[1]

Caption: Hypothetical workflow for Dy³⁺ modulation of Ca²⁺ signaling.

Experimental Workflow: Synthesis and Application of Dysprosium Carbonate Nanoparticles

The general workflow for the synthesis of dysprosium carbonate nanoparticles and their subsequent application, for example, in photocatalysis, can be visualized as follows.

Caption: Workflow for synthesis and photocatalytic application.

Experimental Workflow: Fabrication of Dysprosium-Doped Neodymium Magnets

Dysprosium is a critical additive in neodymium-iron-boron (NdFeB) magnets to improve their thermal stability and coercivity.[6][7] Dysprosium carbonate can serve as a precursor for dysprosium oxide, which is then used in the magnet manufacturing process.

Caption: Workflow for NdFeB magnet fabrication.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Why Dysprosium Metal Should Be Added to Neodymium Magnets [couragemagnet.com]

- 6. benchchem.com [benchchem.com]

- 7. arnoldmagnetics.com [arnoldmagnetics.com]

An In-depth Technical Guide to the Solubility of Dysprosium Carbonate in Water and Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dysprosium carbonate (Dy₂(CO₃)₃) in aqueous solutions and various acidic media. Dysprosium carbonate is a water-insoluble salt that serves as a precursor for the synthesis of other dysprosium compounds. Its dissolution behavior in acids is critical for various applications, including materials science and chemical synthesis. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

Dysprosium, a rare earth element, and its compounds are gaining increasing interest in various high-technology applications. Dysprosium carbonate (Dy₂(CO₃)₃) is a key intermediate in the production of dysprosium oxide and other dysprosium-containing materials. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing new synthetic routes, and controlling the purity of the final products. While generally classified as insoluble in water, its reactivity with acids allows for its conversion into soluble dysprosium salts. This guide aims to provide detailed technical information on the solubility of dysprosium carbonate for professionals in research and development.

Solubility of Dysprosium Carbonate

The solubility of a compound is a measure of its ability to dissolve in a solvent. For sparingly soluble salts like dysprosium carbonate, this is often quantified by the solubility product constant (Ksp) in water. In acidic solutions, the carbonate ions react with the acid, leading to a significant increase in solubility.

Solubility in Water

Dysprosium carbonate is considered insoluble in water.[1][2][3][4][5] The equilibrium for the dissolution of dysprosium carbonate in water can be represented as:

Dy₂(CO₃)₃(s) ⇌ 2Dy³⁺(aq) + 3CO₃²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is a critical parameter for understanding its behavior in aqueous systems. A key study by Firsching and Mohammadzadei determined the solubility products of various rare-earth carbonates.

Table 1: Solubility Product Constant (Ksp) of Dysprosium Carbonate in Water

| Compound Name | Formula | Solubility Product (Ksp) | Temperature (°C) | Reference |

| Dysprosium Carbonate | Dy₂(CO₃)₃ | 1.2 x 10⁻³¹ | 25 | [1][6][7][8][9][10][11][12] |

Solubility in Acids

Dysprosium carbonate readily dissolves in strong mineral acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃), as well as in weaker organic acids like acetic acid (CH₃COOH).[2] The dissolution process involves the reaction of the carbonate ions with hydronium ions (H₃O⁺) from the acid, leading to the formation of carbonic acid (H₂CO₃), which subsequently decomposes into water and carbon dioxide gas. This reaction shifts the dissolution equilibrium to the right, promoting the dissolution of the dysprosium carbonate.

The general reaction with an acid can be represented as:

Dy₂(CO₃)₃(s) + 6H⁺(aq) → 2Dy³⁺(aq) + 3H₂O(l) + 3CO₂(g)

Quantitative data on the molar solubility of dysprosium carbonate in specific acids at various concentrations and temperatures is not extensively available in the literature. However, the solubility is expected to increase with increasing acid concentration and temperature due to the enhanced reaction kinetics and the increased availability of protons to react with the carbonate ions.

Table 2: Qualitative Solubility of Dysprosium Carbonate in Various Acids

| Acid | Formula | Solubility | Observations |

| Hydrochloric Acid | HCl | Soluble | Effervescence (CO₂ evolution) |

| Sulfuric Acid | H₂SO₄ | Soluble | Effervescence (CO₂ evolution) |

| Nitric Acid | HNO₃ | Soluble | Effervescence (CO₂ evolution) |

| Acetic Acid | CH₃COOH | Soluble | Effervescence (CO₂ evolution) |

Further experimental studies are required to quantify the molar solubility of dysprosium carbonate in these and other acidic media under various conditions.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the solubility product constant (Ksp) of dysprosium carbonate in water and its molar solubility in acidic solutions.

Determination of the Solubility Product Constant (Ksp) in Water

Objective: To determine the Ksp of Dy₂(CO₃)₃ in deionized water at a constant temperature.

Materials and Equipment:

-

Dysprosium carbonate (Dy₂(CO₃)₃), high purity

-

Deionized water

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with 0.22 µm membrane filters)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for Dy³⁺ concentration analysis

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Saturation: Add an excess of dysprosium carbonate powder to a known volume of deionized water in a sealed flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Equilibration: Place the flask in a constant temperature bath (e.g., 25 °C) and stir the suspension continuously for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Filtration: Carefully filter the saturated solution using a 0.22 µm membrane filter to remove all undissolved solid. The filtration should be performed quickly to minimize temperature changes.

-

Sample Preparation: Take a precise volume of the clear filtrate and dilute it with a known volume of dilute nitric acid (e.g., 2% HNO₃) to prevent precipitation of dysprosium hydroxide.

-

Analysis of Dysprosium Concentration: Determine the concentration of Dy³⁺ in the diluted sample using a calibrated ICP-OES or AAS instrument.

-

Calculation of Ksp:

-

From the measured Dy³⁺ concentration, calculate the molar solubility (s) of Dy₂(CO₃)₃. Since the dissolution of one mole of Dy₂(CO₃)₃ produces two moles of Dy³⁺, s = [Dy³⁺]/2.

-

The concentration of carbonate ions [CO₃²⁻] will be 3s.

-

Calculate the Ksp using the formula: Ksp = [Dy³⁺]²[CO₃²⁻]³ = (2s)²(3s)³ = 108s⁵.

-

Diagram 1: Experimental Workflow for Ksp Determination

Caption: Workflow for determining the Ksp of Dy₂(CO₃)₃.

Determination of Molar Solubility in Acids

Objective: To determine the molar solubility of Dy₂(CO₃)₃ in an acidic solution (e.g., HCl) at a specific concentration and temperature.

Materials and Equipment:

-

Dysprosium carbonate (Dy₂(CO₃)₃), high purity

-

Standardized acidic solution (e.g., 0.1 M, 0.5 M, 1.0 M HCl)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with 0.22 µm membrane filters)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for Dy³⁺ concentration analysis

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a series of acidic solutions of known concentrations (e.g., 0.1 M, 0.5 M, and 1.0 M HCl).

-

Saturation: Add an excess of dysprosium carbonate powder to a known volume of the acidic solution in a sealed flask.

-

Equilibration: Place the flask in a constant temperature bath and stir the suspension until all the solid has dissolved or until equilibrium is reached (i.e., the concentration of dissolved dysprosium remains constant over time). The reaction with acid is generally faster than dissolution in pure water.

-

Filtration (if necessary): If any unreacted solid remains, filter the solution to obtain a clear sample.

-

Sample Preparation: Dilute a precise volume of the clear solution with deionized water to bring the dysprosium concentration within the optimal range for the analytical instrument.

-

Analysis of Dysprosium Concentration: Determine the concentration of Dy³⁺ in the diluted sample using a calibrated ICP-OES or AAS instrument.

-

Calculation of Molar Solubility:

-

From the measured Dy³⁺ concentration in the diluted sample and the dilution factor, calculate the concentration of Dy³⁺ in the original acidic solution.

-

The molar solubility of Dy₂(CO₃)₃ in the acid is half of the molar concentration of Dy³⁺.

-

Diagram 2: Logical Flow for Acid Solubility Determination

Caption: Workflow for determining molar solubility in acid.

Conclusion

This technical guide has summarized the available information on the solubility of dysprosium carbonate in water and acids. The provided solubility product constant (Ksp) is essential for predicting the behavior of dysprosium carbonate in aqueous environments. The qualitative solubility in various acids highlights its utility as a precursor for synthesizing other dysprosium compounds. The detailed experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible solubility data. Further quantitative studies on the solubility of dysprosium carbonate in different acidic media under a range of conditions are encouraged to expand the understanding of this important rare earth compound.

References

- 1. Solubility products of the rare-earth carbonates | Semantic Scholar [semanticscholar.org]

- 2. americanelements.com [americanelements.com]

- 3. DYSPROSIUM CARBONATE TETRAHYDRATE CAS#: 38245-35-1 [m.chemicalbook.com]

- 4. Dysprosium (III) Carbonate Tetrahydrate - ProChem, Inc. [prochemonline.com]

- 5. Dysprosium Carbonate Dy2 (CO3) 3 with Light Yellow Color - Dysprosium Carbonate, Rare Earth Salt | Made-in-China.com [m.made-in-china.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. WO2021155224A1 - Recovery of rare earth elements from acidic solutions - Google Patents [patents.google.com]

- 10. ijeais.org [ijeais.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Thermal Decomposition of Dysprosium Carbonate

This technical guide provides a comprehensive overview of the thermal decomposition behavior of dysprosium carbonate, with a focus on its various hydrated forms. It is intended for researchers, scientists, and professionals in drug development who utilize rare earth compounds in their work. This document details the stepwise decomposition process, presents quantitative data from thermal analysis, outlines relevant experimental protocols, and visualizes the decomposition pathway.

Introduction

Dysprosium carbonate (Dy₂(CO₃)₃), typically synthesized as a hydrated precursor, is a key intermediate in the production of high-purity dysprosium oxide (Dy₂O₃). Dysprosium oxide has significant applications in magnets, ceramics, and nuclear reactors. The thermal decomposition of dysprosium carbonate is a critical step in obtaining the desired oxide, and a thorough understanding of this process is essential for controlling the purity, morphology, and particle size of the final product.

The thermal decomposition of hydrated dysprosium carbonate is a multi-step process that generally involves dehydration followed by the evolution of carbon dioxide to form dysprosium oxide. The precise temperatures and intermediate phases can vary depending on factors such as the degree of hydration, crystallinity of the starting material, heating rate, and the atmosphere in which the decomposition is carried out.

Thermal Decomposition Pathway

The thermal decomposition of hydrated dysprosium carbonate, particularly the amorphous form (Dy₂(CO₃)₃·4H₂O), proceeds through a series of distinct stages.[1] Initially, the compound loses its water of hydration. This is followed by the decomposition of the anhydrous carbonate into dysprosium oxide, releasing carbon dioxide. The overall reaction for the decomposition of dysprosium carbonate tetrahydrate is:

Dy₂(CO₃)₃·4H₂O(s) → Dy₂O₃(s) + 4H₂O(g) + 3CO₂(g)[1]

The decomposition can be visualized as a two-step process:

-

Dehydration: The removal of water molecules.

-

Decarbonation: The removal of carbonate groups as carbon dioxide.

While some rare earth carbonates are known to form stable oxycarbonate intermediates (RE₂O₂CO₃), for amorphous dysprosium carbonate, the transition to the oxide appears to be more direct under dry heating conditions.[1]

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of dysprosium carbonate under specific experimental conditions.

Table 1: Thermal Decomposition Stages of Amorphous Dysprosium Carbonate (Dy₂(CO₃)₃·4H₂O) [1]

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | Ambient - 250 | ~100 | 12 | H₂O |

| Decarbonation | 400 - 700 | ~600 | 23 | CO₂ |

| Total | Ambient - 750 | 35 |

Experimental Conditions: The data was obtained from thermogravimetric analysis (TGA) conducted in a nitrogen atmosphere.[2]

Experimental Protocols

A comprehensive analysis of the thermal decomposition of dysprosium carbonate involves several key analytical techniques. The following sections detail the typical experimental protocols for these methods.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample. These techniques are often performed simultaneously (TGA-DSC) to provide comprehensive information about the thermal events.

Methodology:

-

Sample Preparation: A small amount of the dysprosium carbonate sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed in the TGA-DSC instrument.

-

The desired atmosphere is established by purging with a suitable gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step.

-

The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (e.g., dehydration, decomposition) and exothermic (e.g., crystallization, oxidation) events.

-

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is used to identify the crystalline phases present in the material at different stages of the thermal decomposition. This is achieved by heating the sample in-situ or by analyzing quenched samples that have been heated to specific temperatures.

Methodology:

-

Sample Preparation: A powdered sample of dysprosium carbonate is prepared. For in-situ analysis, the powder is placed on a high-temperature sample stage. For ex-situ analysis, separate aliquots of the sample are heated to predetermined temperatures in a furnace and then rapidly cooled (quenched) to preserve the high-temperature phases.

-

Instrument Setup:

-

The sample is mounted in the XRD instrument.

-

The X-ray source (e.g., Cu Kα radiation) is activated.

-

-

Data Collection:

-

The sample is scanned over a range of 2θ angles (e.g., 10-80°) to obtain a diffraction pattern.

-

For in-situ analysis, diffraction patterns are collected at various temperatures as the sample is heated.

-

-

Data Analysis:

-

The obtained diffraction patterns are compared with standard diffraction databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present.

-

Changes in the diffraction patterns with increasing temperature reveal the phase transformations occurring during decomposition.

-

Conclusion

The thermal decomposition of dysprosium carbonate is a well-defined process that can be effectively characterized using a combination of thermal analysis and X-ray diffraction techniques. The primary decomposition pathway for hydrated dysprosium carbonate involves an initial dehydration step followed by decarbonation to yield dysprosium oxide. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists working with this important rare earth compound, enabling better control over the synthesis of high-purity dysprosium oxide for various advanced applications.

References

An In-depth Technical Guide to the Magnetic Properties of Dysprosium Carbonate at Low Temperatures

Audience: Researchers, scientists, and drug development professionals.

Core Subject: A detailed exploration of the synthesis, characterization, and low-temperature magnetic behavior of dysprosium carbonate, focusing on its paramagnetic nature.

Executive Summary

Dysprosium (Dy), a heavy rare-earth element, is renowned for the high magnetic strength of its metallic form and its use in high-performance magnets.[1] However, its compounds can exhibit a diverse range of magnetic behaviors. This technical guide focuses on the magnetic properties of dysprosium carbonate (Dy₂(CO₃)₃) at low temperatures. A pivotal study on amorphous and crystalline forms of dysprosium carbonate reveals that, unlike many other dysprosium-based materials, dysprosium carbonate remains paramagnetic down to at least 1.8 K.[2] This finding is critical for applications where a non-magnetic or purely paramagnetic response from a dysprosium-containing material is required at cryogenic temperatures. This guide provides a comprehensive overview of the synthesis of different dysprosium carbonate forms, detailed experimental protocols for magnetic characterization, and a summary of the key magnetic data, contextualized with the behavior of other dysprosium compounds.

Synthesis and Material Transformation

The magnetic properties of dysprosium carbonate are intrinsically linked to its structure, which can be amorphous or crystalline. The synthesis and subsequent treatment of the initial product determine the final form.

Synthesis of Amorphous Dysprosium Carbonate (ADC)

Amorphous dysprosium carbonate (Dy₂(CO₃)₃·4H₂O) can be synthesized via a direct precipitation method at ambient temperature.[2] This involves the rapid mixing of aqueous solutions of a dysprosium salt and a carbonate salt.

Experimental Protocol: ADC Synthesis [2]

-

Precursor Preparation: Prepare a 50 mM aqueous solution of dysprosium(III) chloride (DyCl₃·6H₂O) and a 50 mM aqueous solution of sodium carbonate (Na₂CO₃).

-

Precipitation: Add the dysprosium chloride solution to the sodium carbonate solution under constant and vigorous stirring at room temperature (21°C). A white, gel-like precipitate of amorphous dysprosium carbonate forms immediately.

-

Washing and Collection: The resulting solid is vacuum filtered through a 0.2 μm polycarbonate membrane. The collected precipitate is then washed with deionized water and isopropanol (B130326) to remove residual reactants.

-

Drying: The final product is dried, resulting in a powder of amorphous Dy₂(CO₃)₃·4H₂O, which consists of highly hydrated spherical nanoparticles with diameters of 10–20 nm.

Transformation Pathways of Dysprosium Carbonate

Amorphous dysprosium carbonate is exceptionally stable under dry heating but transforms into different crystalline phases when aged in solution. The transformation pathway is dependent on temperature and time.[2]

-

At 21°C and 90°C in solution: ADC slowly transforms into a poorly crystalline, metastable tengerite-type phase (Dy₂(CO₃)₃·2–3H₂O).

-

At 165°C to 220°C in solution (hydrothermal conditions): ADC transforms into the more stable orthorhombic kozoite-type phase (DyCO₃(OH)). This transformation is faster at higher temperatures.[2][3]

The following diagram illustrates these synthesis and transformation pathways.

References

- 1. Amorphous dysprosium carbonate: characterization, stability, and crystallization pathways [digibuo.uniovi.es]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Crystallization of Rare Earth Carbonate Polymorphs at Hydrothermal Conditions via Mineral Replacement Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of Dysprosium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for dysprosium carbonate, drawing from various Safety Data Sheets (SDS) and scientific sources. It is intended to equip laboratory and research professionals with the critical knowledge required for the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

Dysprosium carbonate is a water-insoluble salt of dysprosium. It is typically available as a white or pale white to light yellow powder.[1][2] Key identification and physical data are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Dysprosium(III) Carbonate | [3] |

| Synonyms | Carbonic acid, Dysprosium salt; Didysprosium tricarbonate | [1][4] |

| CAS Number | 38245-35-1 | [1][2][3][5][6][7] |

| EC Number | 225-770-7 | [3][4][6] |

| Molecular Formula | Dy₂(CO₃)₃·xH₂O | [3][5] |

| Molecular Weight | 505.03 g/mol (anhydrous) | [3][4] |

| 577.06 g/mol (tetrahydrate) | [1][2][7] | |

| Appearance | White powder | [1] |

| Solubility in Water | Insoluble | [1][8] |

| Odor | Odorless | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dysprosium carbonate is classified as a hazardous substance.[3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [3] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [3] |

GHS Pictogram:

Signal Word: Warning[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of dysprosium carbonate are not publicly available in the reviewed safety data sheets. The hazard classifications are based on established criteria for chemical safety assessment. Toxicological data for dysprosium carbonate is limited, with many sources stating that the toxicological effects have not been fully investigated.[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure laboratory safety.

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][3]

-

If ventilation is inadequate and dust is present, a NIOSH-approved respirator should be worn.[1]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry place.[3]

-

Keep containers tightly sealed to prevent moisture absorption.[1][10]

-

Store away from incompatible materials such as strong acids.[1]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]

Accidental Release Measures

In the case of a spill, the following steps should be taken to ensure safety and proper cleanup:

-

Personal Precautions: Wear appropriate personal protective equipment, including a respirator, to avoid breathing dust.[3] Evacuate unnecessary personnel from the area.[3]

-

Environmental Precautions: Do not let the product enter drains or waterways.[3]

-

Containment and Cleanup: Sweep up the spilled material without creating dust.[3] Small spills can be mixed with powdered sodium carbonate or ground limestone before sweeping.[1] Place the material in a suitable, closed container for disposal.[3]

Disposal Considerations

Dysprosium carbonate should be disposed of in accordance with local, state, and federal regulations.[1] It is recommended to contact a licensed professional waste disposal service.[3]

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the logical workflows for hazard identification and response.

Caption: Hazard Identification and Required PPE.

Caption: First Aid Procedures for Dysprosium Carbonate Exposure.

Caption: Workflow for Responding to an Accidental Spill.

References

- 1. prochemonline.com [prochemonline.com]

- 2. Dysprosium carbonate, 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Carbonic acid, dysprosium(3+) salt (3:2) | C3Dy2O9 | CID 165282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS-38245-35-1, Dysprosium (III) Carbonate 99.99% Manufacturers, Suppliers & Exporters in India | RE0520 [cdhfinechemical.com]

- 6. americanelements.com [americanelements.com]

- 7. One moment, please... [prochemonline.com]

- 8. Dysprosium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 9. researchgate.net [researchgate.net]

- 10. physics.purdue.edu [physics.purdue.edu]

Health and Safety Hazards of Handling Dysprosium Carbonate Powder: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dysprosium carbonate (Dy₂(CO₃)₃), a water-insoluble, white powder, is a key precursor in the synthesis of various dysprosium compounds utilized in advanced technologies. While generally considered to have low acute toxicity due to its insolubility, the handling of dysprosium carbonate in powder form presents potential health and safety hazards that necessitate stringent control measures. The primary routes of occupational exposure are inhalation and dermal contact with the powder. This guide provides a comprehensive overview of the known health and safety hazards associated with dysprosium carbonate powder, drawing upon data from studies on dysprosium compounds and other rare earth elements. It details toxicological data, safe handling protocols, and outlines the cellular mechanisms and signaling pathways potentially affected by exposure.

Toxicological Profile

Direct toxicological data for dysprosium carbonate is limited. Much of the understanding of its potential effects is extrapolated from studies on other dysprosium compounds and rare earth elements (REEs) as a group.

Acute Toxicity

Dysprosium carbonate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The toxicological properties have not been fully investigated.[1][2] As an insoluble salt, its acute oral toxicity is considered to be low.[3][4][5] An estimation for soluble dysprosium salts, such as dysprosium chloride, suggests a potentially fatal oral dose for a human is 500 grams or more.[3]

Chronic Toxicity and Carcinogenicity

There is no data available on the long-term chronic health effects of dysprosium carbonate.[2] No component of dysprosium carbonate is identified as a probable, possible, or confirmed human carcinogen.[2] However, chronic exposure to other rare earth elements through inhalation has been associated with pulmonary fibrosis and pneumoconiosis in occupational settings.[6]

Quantitative Toxicological Data

Quantitative data for dysprosium carbonate is scarce. The following tables summarize the available data and recommended exposure limits for dysprosium and other relevant rare earth elements.

| Substance | Test Animal | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |

| Dysprosium Chloride (Soluble) | Mouse | Oral (extrapolated to humans) | > 500 g (estimated fatal dose) | [3] |

| Dysprosium Oxide | Mouse | Oral (in feed for 3 generations) | No significant adverse effects observed | [7] |

| Substance/Group | Organization | Exposure Limit | Notes | Reference |

| Yttrium (used as a surrogate for other REEs) | OSHA | PEL: 1 mg/m³ (8-hour TWA) | Often used as a guideline for other rare earth metals due to lack of specific limits. | [8] |